molecular formula C12H22N2O3 B11816593 trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole

trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B11816593
M. Wt: 242.31 g/mol
InChI Key: WFYGCGIWMBEZRZ-UHFFFAOYSA-N
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Description

trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole: is a complex organic compound with the molecular formula C12H22N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole typically involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride under mild conditions, resulting in the formation of N-alkoxycarbonyl pyrroles . Another method involves the use of a stable manganese complex to catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a suitable candidate for the design of bioactive molecules.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity or act as a ligand for receptors, leading to various biological effects.

Comparison with Similar Compounds

  • trans-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole
  • tert-Butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Comparison: Compared to similar compounds, trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity. The methoxy group also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 3a-methoxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-5-13-7-12(9,8-14)16-4/h9,13H,5-8H2,1-4H3

InChI Key

WFYGCGIWMBEZRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)OC

Origin of Product

United States

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